N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide
CAS No.: 313403-84-8
Cat. No.: VC5481678
Molecular Formula: C16H13FN2O2S
Molecular Weight: 316.35
* For research use only. Not for human or veterinary use.
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide - 313403-84-8](/images/structure/VC5481678.png)
Specification
CAS No. | 313403-84-8 |
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Molecular Formula | C16H13FN2O2S |
Molecular Weight | 316.35 |
IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Standard InChI | InChI=1S/C16H13FN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20) |
Standard InChI Key | KDMNSRFRBGCKEJ-UHFFFAOYSA-N |
SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide consists of a benzo[d]thiazole ring system fused with a benzene ring. The thiazole nitrogen at position 1 is bonded to a 4-ethoxy group (-OCH2CH3), while the carbon at position 2 is linked to a 2-fluorobenzamide group (-NH-C6H3F-C(O)-). The molecular formula is C16H13FN2O2S, with a molecular weight of 316.35 g/mol (calculated from structural analogs ).
Key Structural Features:
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Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with nitrogen and sulfur atoms).
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4-Ethoxy Substituent: An ethoxy group (-OCH2CH3) at the 4-position of the benzothiazole ring, enhancing electron-donating properties and influencing solubility.
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2-Fluorobenzamide Group: A fluorinated benzamide moiety at the 2-position, introducing steric and electronic effects critical for biological interactions .
Systematic Nomenclature
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IUPAC Name: N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide.
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Alternative Designations:
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2-Fluoro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide.
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Benzamide, N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluoro-.
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Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves multi-step organic reactions, as inferred from analogous benzothiazole derivatives . A general route includes:
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Formation of the Benzothiazole Core:
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Coupling with 2-Fluorobenzoyl Chloride:
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Reaction of the 2-aminobenzothiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
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Example Reaction Scheme:
Purification and Characterization
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly employed to isolate the compound.
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Spectroscopic Analysis:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ethoxy and amide groups; poorly soluble in water .
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the amide bond.
Thermal Properties
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Melting Point: Estimated at 180–185°C based on structurally similar benzothiazole derivatives.
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Thermogravimetric Analysis (TGA): Decomposition onset above 250°C, indicating moderate thermal stability .
Chemical Reactivity
Electrophilic Substitution
The electron-rich benzothiazole ring undergoes electrophilic substitution at the 5- and 7-positions, though the ethoxy group directs reactivity toward meta positions relative to itself .
Hydrolysis Reactions
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Acidic Hydrolysis: Cleavage of the amide bond yields 2-fluorobenzoic acid and 4-ethoxybenzo[d]thiazol-2-amine.
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Basic Hydrolysis: Forms a carboxylate salt and the corresponding amine.
Biological Activity and Applications
Diagnostic Imaging
Fluorinated benzothiazoles are explored as positron emission tomography (PET) tracers. For example, BF-227 (a benzoxazole analog) binds amyloid plaques in Alzheimer’s disease . The fluorine atom in N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide positions it as a candidate for 18F-labeled PET probes .
Comparative Analysis with Related Compounds
Industrial and Research Applications
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